N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide
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Overview
Description
“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a cyclopropane ring, which is a three-membered ring, and a benzamide group, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The diazepane ring could potentially create a three-dimensional structure, and the other groups attached to the ring would add to this complexity .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s hard to predict its reactivity or the types of chemical reactions it might undergo. The presence of the benzamide group could potentially make it reactive with amines or alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all play a role .Scientific Research Applications
Cyclopropane Synthesis and Applications
Cyclopropane rings are a common structural motif in organic chemistry, known for their strain and reactivity. The synthesis and applications of cyclopropane derivatives have been widely studied. For example, Martín‐Matute et al. (2003) discussed the intramolecular reactions of alkynes with furans and electron-rich arenes catalyzed by PtCl2, where cyclopropyl platinacarbene complexes act as key intermediates (Martín‐Matute, Nevado, Cárdenas, & Echavarren, 2003). These cyclopropyl intermediates can open to form carbonyl compounds, illustrating the utility of cyclopropane derivatives in complex organic transformations.
Diazepane Rings and Their Importance
Diazepane rings, another key structural feature of the compound, are prevalent in medicinal chemistry due to their biological activity. The synthesis of diazepane derivatives, such as the metal carbene precursors for the synthesis of isochromene derivatives, showcases the versatility of these compounds (Ren, Lang, Lin, Lu, & Wang, 2017). Such synthetic routes provide access to a range of bioactive molecules, emphasizing the significance of diazepane-containing compounds in drug discovery and development.
Advanced Catalysis and Reaction Mechanisms
The study of reaction mechanisms, especially those involving carbenes and cyclopropanation, is fundamental to understanding and developing new synthetic methodologies. Iron-catalyzed cyclopropanation in the presence of diazomethane, as described by Morandi and Carreira (2012), highlights the potential for metal-catalyzed processes to facilitate the synthesis of cyclopropane derivatives under safe and efficient conditions (Morandi & Carreira, 2012). These methodologies not only expand the toolbox available to synthetic chemists but also open up new avenues for the development of pharmaceuticals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c32-27(25-9-4-5-10-26(25)34-24-7-2-1-3-8-24)29-22-13-15-23(16-14-22)30-17-6-18-31(20-19-30)28(33)21-11-12-21/h1-5,7-10,13-16,21H,6,11-12,17-20H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHATVPDKEFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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